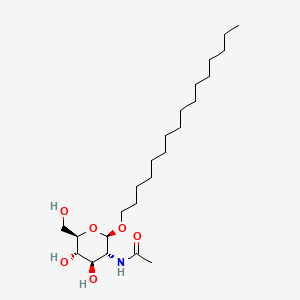

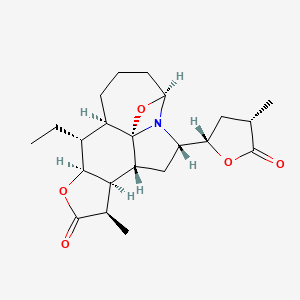

![molecular formula C21H22FN3O5S2 B571563 5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B571563.png)

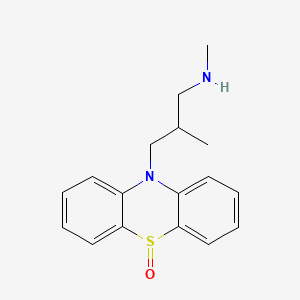

5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ML345 is a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE). It has an effective concentration (EC50) value of 188 nanomolar. IDE is a thiol-sensitive zinc-metallopeptidase that acts as the major insulin-degrading protease in vivo, mediating the termination of insulin signaling. In addition to regulating insulin action in diabetes pathogenesis, IDE plays a role in Varicella-Zoster virus infection and degradation of amyloid-beta, a peptide implicated in Alzheimer’s disease .

Scientific Research Applications

ML345 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of insulin-degrading enzyme and its effects on insulin signaling.

Biology: Employed in research on the role of insulin-degrading enzyme in various biological processes, including viral infections and amyloid-beta degradation.

Medicine: Investigated for its potential therapeutic applications in diabetes mellitus type 2 and Alzheimer’s disease.

Industry: Utilized in the development of new pharmacophores for drug discovery and development

Mechanism of Action

ML345, also known as 5-fluoro-2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one or 5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one, is a potent and selective small-molecule inhibitor .

Target of Action

The primary target of ML345 is the Insulin-Degrading Enzyme (IDE) . IDE is a thiol-sensitive zinc-metallopeptidase that acts as the major insulin-degrading protease in vivo, mediating the termination of insulin signaling .

Mode of Action

ML345 interacts with its target, IDE, by binding to a specific reactive cysteine residue, Cys819 . This interaction inhibits the activity of IDE, preventing it from degrading insulin .

Biochemical Pathways

IDE is involved in the degradation of the β-chain of insulin and is linked to β-amyloid degradation . By inhibiting IDE, ML345 affects these biochemical pathways, potentially impacting insulin signaling and the accumulation of β-amyloid .

Pharmacokinetics

It is known that ml345 is soluble in dmso at a concentration of 5 mg/ml

Result of Action

The inhibition of IDE by ML345 can lead to an increase in insulin levels due to reduced degradation. This could potentially be beneficial in the treatment of diabetes mellitus type 2 . Additionally, IDE is linked to β-amyloid degradation, so inhibiting IDE might impact the accumulation of β-amyloid, which is associated with Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

ML345 interacts with the insulin-degrading enzyme (IDE), a zinc metalloprotease responsible for the degradation of insulin and other bioactive peptides . The interaction between ML345 and IDE is characterized by the inhibition of the enzyme’s activity, which is quantified by an IC50 value of 188 nM .

Cellular Effects

The effects of ML345 on cells are primarily related to its role as an IDE inhibitor. By inhibiting IDE, ML345 can potentially influence cellular processes such as insulin signaling and glucose metabolism

Molecular Mechanism

ML345 exerts its effects at the molecular level by binding to IDE and inhibiting its activity . This inhibition can lead to an increase in the levels of insulin and other IDE substrates within the cell, potentially influencing various cellular processes .

Metabolic Pathways

ML345 is involved in the metabolic pathway related to the degradation of insulin and other bioactive peptides. It interacts with IDE, an enzyme that plays a key role in this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML345 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers.

Industrial Production Methods

Industrial production of ML345 would involve scaling up the laboratory synthesis to a larger scale, ensuring the purity and consistency of the product. This would typically involve optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

ML345 undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]isothiazol-3-one core.

Reduction: Reduction reactions can occur at the functional groups attached to the core structure.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

ML345 is unique in its selectivity and potency as an insulin-degrading enzyme inhibitor. Similar compounds include:

ML216: Another insulin-degrading enzyme inhibitor with different selectivity and potency profiles.

CID-2011756: A compound with similar inhibitory effects on insulin-degrading enzyme but different chemical structure.

LJI308: An inhibitor with a distinct mechanism of action and target specificity

Properties

IUPAC Name |

5-fluoro-2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5S2/c22-15-1-4-20-17(13-15)21(26)25(31-20)19-14-16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-5-9-29-10-6-23/h1-4,13-14H,5-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKOFZKSMMIUTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=C(S4)C=CC(=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of ML345 and how does it interact with it?

A1: ML345 is a small-molecule inhibitor of the insulin-degrading enzyme (IDE) []. While the exact mechanism of interaction remains unclear, studies suggest that ML345 acts as a competitive inhibitor, directly binding to the active site of IDE and preventing it from binding to and degrading insulin [].

Q2: Is there any information on the synthesis of ML345?

A8: One study outlines a novel method for synthesizing ML345 []. This method utilizes a shorter synthetic route compared to previous approaches, potentially offering advantages in terms of cost-effectiveness and efficiency. The synthesis involves a key intermediate and employs readily available reagents like HATU and cuprous iodide. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

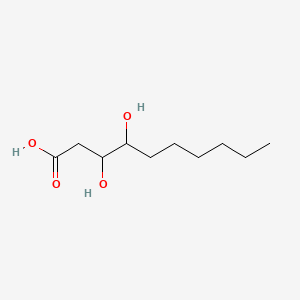

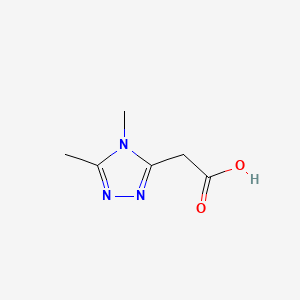

![Bicyclo[2.2.1]hept-5-en-2-ol, 3-methylene-, formate (9CI)](/img/no-structure.png)

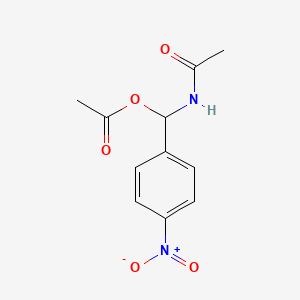

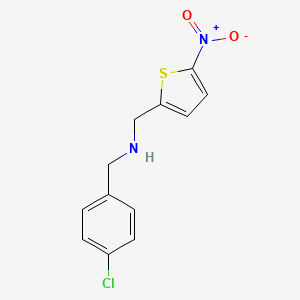

![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)

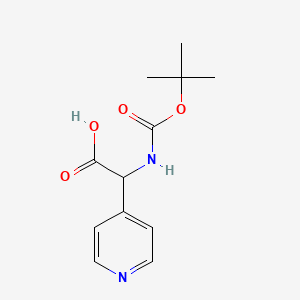

![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)